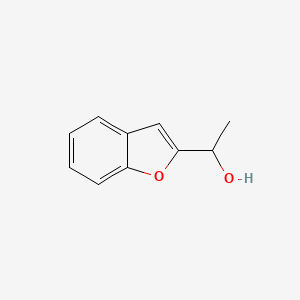![molecular formula C11H14N4S B1276249 5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 724749-05-7](/img/structure/B1276249.png)
5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(Dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol (DMPT) is a thiol-containing triazole derivative which has been studied for its potential therapeutic applications. DMPT has been used in scientific research for its potential in the treatment of a variety of diseases, and its biochemical and physiological effects have been investigated in numerous studies.
Aplicaciones Científicas De Investigación
Anticorrosive Effects
- Study : "Anticorrosive Effects of Derivatives of 4-{[4-(Dimethylamino) Benzylidene]amino}-1,2,4-Triazole on 316 Stainless Steel in HCl Medium: Experimental and Computational Study" (2021) by Nandini et al.
- Findings : The study evaluated the inhibition potentials of derivatives of 4-(dimethylamino)benzaldehyde, including one similar to the compound , on the corrosion of stainless steel. They demonstrated significant inhibition efficiencies, suggesting potential applications in protecting metal surfaces in acidic environments (Nandini, Ronald, Adimule, & Krishnamurthy, 2021).
Antimicrobial Activity
- Study : "Synthesis and Study of Some Newer Analogues of Quinolin-8-ol as Potent Antimicrobial Agents" (2008) by Sharma et al.
- Findings : This study synthesized and evaluated the antimicrobial activity of compounds, including triazole derivatives. Compounds in this class showed interesting antibacterial activity against both gram-positive and gram-negative organisms (Sharma, Hussain, & Amir, 2008).
Electrochemical Behavior
- Study : "Electrochemical Behavior of Some Thiotriazoles in Aqueous- Alcoholic Media at GCE" (2002) by Fotouhi et al.
- Findings : This study explored the electrooxidation of thiotriazoles, including compounds similar to the one . They exhibit specific redox behavior and are involved in dimerization processes, which could be relevant in electrochemical applications (Fotouhi, Hajilari, & Heravi, 2002).
Corrosion Inhibition in Acid Mixtures
- Study : "Investigation of Corrosion Inhibition Property of Triazole-Based Schiff Bases on Maraging Steel in Acid Mixtures" (2021) by Mary et al.
- Findings : The study focuses on the anti-corrosion potential of triazole-based Schiff bases on steel in acidic environments. It indicates that these compounds could offer protection in various industrial applications involving acid mixtures (Mary, Nazareth, Adimule, & Potla, 2021).
Synthesis and Structural Features
- Study : "Synthesis and structural features of 5-(4-(tert-butyl) phenyl)-4-((R)amino)-4H-1,2,4-triazole-3-thiols" (2018) by Aksyonova-Seliuk et al.
- Findings : This research synthesized new derivatives of triazole-thiols, emphasizing the versatility of these compounds in synthesizing biologically active substances with diverse properties (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[4-(dimethylamino)phenyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-14(2)9-6-4-8(5-7-9)10-12-13-11(16)15(10)3/h4-7H,1-3H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIBCPQYBHZTGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC=C(C=C2)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409261 |
Source


|
| Record name | 5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
724749-05-7 |
Source


|
| Record name | 5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![({[(1E)-1-(1,3-benzodioxol-5-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B1276190.png)





![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B1276213.png)



